

# A Technical Guide to the Spectral Analysis of 1-Tetracosene

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## Compound of Interest

Compound Name: 1-Tetracosene

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-tetracosene**. This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and utilization of this long-chain alkene.

## Introduction to 1-Tetracosene

**1-Tetracosene** (C<sub>24</sub>H<sub>48</sub>) is a long-chain alpha-olefin with the chemical structure CH<sub>2</sub>(CH<sub>2</sub>)<sub>21</sub>CH=CH<sub>2</sub>. Its high molecular weight and specific functional group impart unique physicochemical properties relevant in various fields, including materials science and as a chemical intermediate. Accurate spectral analysis is paramount for its unambiguous identification and quality control.

## Spectral Data Summary

The following sections and tables summarize the key spectral data for **1-tetracosene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-tetracosene**, both <sup>1</sup>H and <sup>13</sup>C NMR provide diagnostic signals for the terminal double bond and the long alkyl chain.

Table 1:  $^1\text{H}$  NMR Spectral Data for **1-Tetracosene** (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	=CH-
~4.9	m	2H	=CH <sub>2</sub>
~2.0	q	2H	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~1.2-1.4	m	40H	-(CH <sub>2</sub> ) <sub>20</sub> -
~0.9	t	3H	-CH <sub>3</sub>

Predicted data based on typical chemical shifts for terminal alkenes.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **1-Tetracosene**

While specific experimental data from a public source is limited, the expected chemical shifts can be reliably predicted based on established principles of  $^{13}\text{C}$  NMR spectroscopy for alkenes. The PubChem database indicates the availability of  $^{13}\text{C}$  NMR spectra for **1-tetracosene**.[\[1\]](#)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~139	=CH-
~114	=CH <sub>2</sub>
~34	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~29-32	-(CH <sub>2</sub> ) <sub>20</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

Predicted data based on typical chemical shifts for terminal alkenes.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-tetracosene** is characterized by absorptions corresponding to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Table 3: Key IR Absorption Bands for **1-Tetracosene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2925	Strong	-C-H stretch (asymmetric)
~2855	Strong	-C-H stretch (symmetric)
~1640	Medium	C=C stretch
~1465	Medium	-CH <sub>2</sub> - bend (scissoring)
~990	Strong	=C-H bend (out-of-plane)
~910	Strong	=CH <sub>2</sub> bend (out-of-plane)

Data based on typical IR frequencies for terminal alkenes.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **1-tetracosene** is expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the long alkyl chain. A GC-MS spectrum for **1-tetracosene** is available on SpectraBase.<sup>[2]</sup> The National Institute of Standards and Technology (NIST) WebBook also provides information on **1-tetracosene**, including its molecular weight and CAS registry number.<sup>[3][4][5]</sup>

Table 4: Mass Spectrometry Data for **1-Tetracosene**

m/z	Relative Intensity (%)	Assignment
336	Low	[M] <sup>+</sup> (Molecular Ion)
Various	High	[C <sub>n</sub> H <sub>2n+1</sub> ] <sup>+</sup> and [C <sub>n</sub> H <sub>2n-1</sub> ] <sup>+</sup> fragments

Fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH<sub>2</sub> group).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for **1-tetracosene**.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-tetracosene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 150 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less sensitive than <sup>1</sup>H.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film):

- If **1-tetracosene** is a liquid or a low-melting solid at room temperature, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.
- If **1-tetracosene** is a solid, dissolve a small amount in a volatile solvent (e.g., hexane or chloroform), apply the solution to a salt plate, and allow the solvent to evaporate.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean salt plates before running the sample spectrum.

## Mass Spectrometry (GC-MS)

### Sample Preparation:

- Dissolve a small amount of **1-tetracosene** in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

### Gas Chromatography (GC) Conditions:

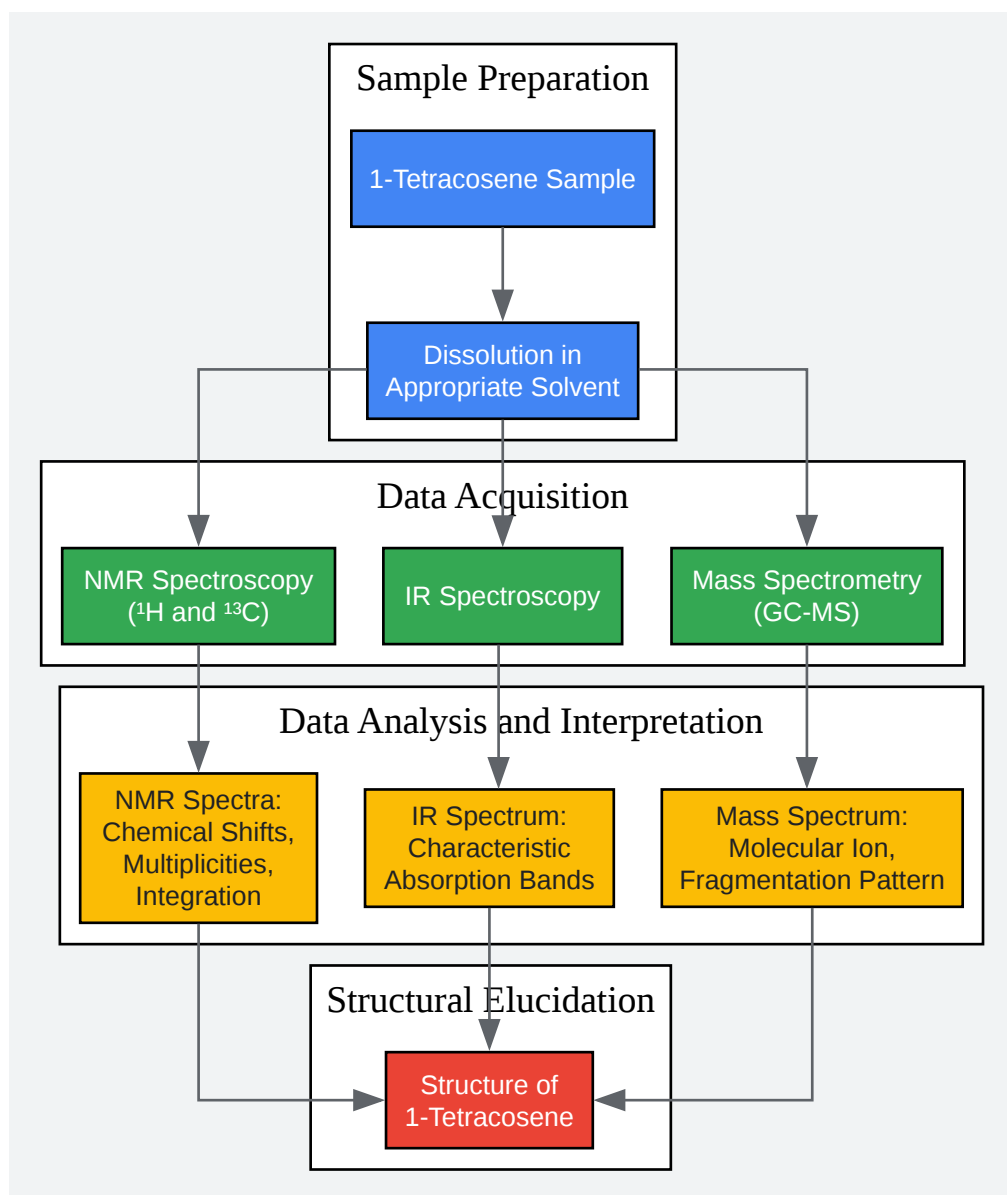
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250-300 °C.
- Oven Temperature Program:
  - Initial temperature: 50-100 °C, hold for 1-2 minutes.
  - Ramp: 10-20 °C/min to 300-320 °C.
  - Final hold: 5-10 minutes.

### Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

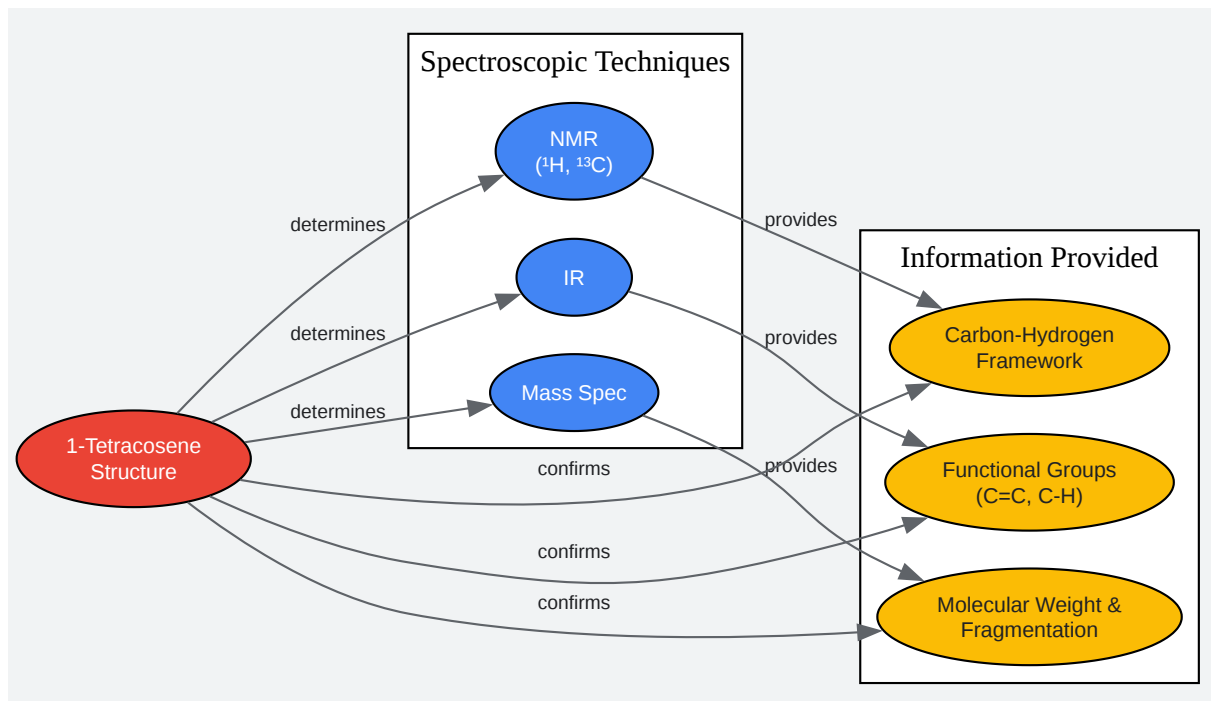
## Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationship between the different spectroscopic techniques in identifying **1-tetracosene**.



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Caption: Workflow for the spectral analysis and structural elucidation of **1-tetracosene**.



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Caption: Logical relationship of spectral data in confirming the structure of **1-tetracosene**.

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## References

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